molecular formula C11H14N2 B3341851 N-Ethynyl-N-methyl-2-pyridin-3-ylpropan-2-amine CAS No. 1076199-36-4

N-Ethynyl-N-methyl-2-pyridin-3-ylpropan-2-amine

Cat. No. B3341851
CAS RN: 1076199-36-4
M. Wt: 174.24 g/mol
InChI Key: VPERKGIAZWXIQT-UHFFFAOYSA-N
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Description

“N-Ethynyl-N-methyl-2-pyridin-3-ylpropan-2-amine” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 3-position with a propan-2-amine group, which is further substituted with an ethynyl group and a methyl group at the nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the propan-2-amine group, and the subsequent functionalization with the ethynyl and methyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, a planar aromatic system, would contribute to the compound’s stability. The ethynyl group would introduce a degree of linearity to the molecule, while the methyl group would add some steric bulk .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The pyridine ring, being aromatic, would be expected to undergo electrophilic aromatic substitution reactions. The amine group could participate in a variety of reactions, including acid-base reactions and nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar amine group and the aromatic pyridine ring could influence its solubility, boiling point, and melting point .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and potential biological activity. Proper handling and disposal procedures should be followed when working with this compound to minimize risk .

properties

IUPAC Name

N-ethynyl-N-methyl-2-pyridin-3-ylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-5-13(4)11(2,3)10-7-6-8-12-9-10/h1,6-9H,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPERKGIAZWXIQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN=CC=C1)N(C)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethynyl-N-methyl-2-pyridin-3-ylpropan-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Ethynyl-N-methyl-2-pyridin-3-ylpropan-2-amine
Reactant of Route 2
N-Ethynyl-N-methyl-2-pyridin-3-ylpropan-2-amine
Reactant of Route 3
N-Ethynyl-N-methyl-2-pyridin-3-ylpropan-2-amine
Reactant of Route 4
N-Ethynyl-N-methyl-2-pyridin-3-ylpropan-2-amine
Reactant of Route 5
N-Ethynyl-N-methyl-2-pyridin-3-ylpropan-2-amine
Reactant of Route 6
N-Ethynyl-N-methyl-2-pyridin-3-ylpropan-2-amine

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